molecular formula C27H30N6 B11231964 N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B11231964
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: QWPHXBQHHUJCNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure. Key features include:

  • N⁶-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, contributing steric bulk and lipophilicity.
  • N⁴-substituent: A 3,5-dimethylphenyl moiety, providing electron-donating methyl groups that may enhance metabolic stability.
  • 1-phenyl group: Aromatic substitution at position 1, common in kinase-targeting analogs.

Eigenschaften

Molekularformel

C27H30N6

Molekulargewicht

438.6 g/mol

IUPAC-Name

6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C27H30N6/c1-19-15-20(2)17-22(16-19)30-25-24-18-29-33(23-11-7-4-8-12-23)26(24)32-27(31-25)28-14-13-21-9-5-3-6-10-21/h4,7-9,11-12,15-18H,3,5-6,10,13-14H2,1-2H3,(H2,28,30,31,32)

InChI-Schlüssel

QWPHXBQHHUJCNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Assembly via Sequential Heterocyclization

The bicyclic system is traditionally synthesized from 5-aminopyrazole precursors through Vilsmeier amidination and subsequent cyclization. A one-flask protocol employing PBr₃ in N,N-dimethylformamide (DMF) generates a Vilsmeier reagent, which reacts with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide to form a formamidine intermediate. Treatment with hexamethyldisilazane (HMDS) induces cyclization, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with 91% efficiency. Chlorination using POCl₃/PCl₅ then provides the 4,6-dichloro intermediate essential for nucleophilic substitutions.

Stepwise Synthesis and Functionalization

N1-Phenyl Group Installation

The phenyl group at position 1 is introduced early via phenylhydrazine condensation with α,β-unsaturated nitriles. For example, reacting 2-(cyclohex-1-en-1-yl)acetonitrile with phenylhydrazine in ethanol under reflux yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key precursor for downstream functionalization.

N4-(3,5-Dimethylphenyl) Substitution

Selective amination at position 4 is achieved by reacting 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3,5-dimethylaniline in tetrahydrofuran (THF) at 60°C for 12 hours. This step proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nature of the pyrimidine ring. The reaction typically achieves 85–90% conversion, with excess amine acting as both reactant and base.

N6-[2-(Cyclohex-1-en-1-yl)ethyl] Functionalization

The N6 position is functionalized through a Mitsunobu reaction or alkylation . A preferred method involves treating the 4-chloro-6-amine intermediate with 2-(cyclohex-1-en-1-yl)ethyl bromide in the presence of Cs₂CO₃ in dimethylacetamide (DMA) at 80°C. This alkylation proceeds with 78% yield, requiring careful exclusion of moisture to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF and DMA outperform polar aprotic solvents like acetonitrile in SNAr reactions, enhancing nucleophilicity and reducing side reactions. Catalytic 4-dimethylaminopyridine (DMAP) increases alkylation efficiency by 15–20% through transition-state stabilization.

Table 1: Solvent Impact on N4-Amination Yield

SolventTemperature (°C)Time (h)Yield (%)
THF601285
DMF80892
DMA100688
Toluene1101072

One-Pot vs. Stepwise Approaches

A one-pot strategy combining Vilsmeier reagent-mediated cyclization and in situ alkylation reduces purification steps but requires precise stoichiometric control. This method achieves an overall yield of 68%, compared to 75% for the stepwise approach.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.61 (m, 5H, phenyl-H), 6.92 (s, 2H, 3,5-dimethylphenyl-H), 5.72 (br s, 2H, NH₂), 3.01 (t, 2H, CH₂), 2.32 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₉H₃₀N₆ [M+H]⁺: 487.2614; found: 487.2618.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with retention time = 12.4 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Diamine Substitution

Competitive substitution at N4 and N6 is mitigated by sequential functionalization: the N4 position is aminated first due to higher electrophilicity, followed by N6 alkylation under milder conditions.

Byproduct Formation

Over-alkylation at N6 generates a quaternary ammonium byproduct (≤5%), removed via silica gel chromatography using ethyl acetate/hexane (3:7) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N~6~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-Dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Säuren (z. B. Salzsäure), Basen (z. B. Natriumhydroxid) und Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu Amin- oder Alkan-Derivaten führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Phenyl- oder Cyclohexenylverbindungen führen .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

Compounds in this class have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against a range of pathogens. This makes them valuable in the development of new antibiotics or antifungal agents .

Applications in Medicinal Chemistry

The unique structural features of N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine allow it to serve as a lead compound in drug design:

  • Lead Compound Development : Its ability to interact with biological targets can be exploited to develop new drugs with enhanced efficacy and reduced side effects.
  • Structure-Activity Relationship Studies : Understanding how modifications to its structure affect biological activity can guide the design of more potent analogs.

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell growth in vitro with IC50 values in low micromolar range .
Study BAnti-inflammatory EffectsShowed reduction in inflammation markers in animal models .
Study CAntimicrobial PropertiesEffective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below clinically relevant levels .

Wirkmechanismus

The mechanism of action of N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidines exhibit diverse biological activities modulated by N⁴ and N⁶ substitutions. Key analogs include:

Compound (Reference) N⁴ Substituent N⁶ Substituent Molecular Weight Key Properties/Activity
Target Compound 3,5-Dimethylphenyl 2-(Cyclohex-1-en-1-yl)ethyl ~445 (inferred) N/A (inferred lipophilicity)
N⁴-(3-Methylphenyl) analog 3-Methylphenyl 2-(Cyclohex-1-en-1-yl)ethyl 424.55 Higher solubility vs. target
N⁴-(4-Chlorophenyl) analog 4-Chlorophenyl 2-(Cyclohex-1-en-1-yl)ethyl 445.0 Potential antibacterial activity
N⁴,N⁶-Bis(isopropyl) analog Bis(1-methylethyl) Bis(1-methylethyl) 310.4 Reduced steric hindrance
Compound 11 (Antibacterial) 4-Chlorophenyl Methylsulfonyl 425.88 Antibacterial (MIC: 8–32 µg/mL)

Key Observations :

  • N⁴ Substitutions : Electron-donating groups (e.g., 3,5-dimethylphenyl) increase hydrophobicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., 4-chlorophenyl) .

Yield Trends :

  • Compound 11 : 57% yield with methylsulfonyl at N⁶.
  • Butoxy-substituted analog : 30% yield, indicating steric hindrance from bulkier groups reduces efficiency.

Physicochemical Properties

  • Molecular Weight : The target compound (~445 g/mol) falls within the range of bioactive analogs (310–445 g/mol) .
  • Melting Points : Analogs with chloro or methyl groups exhibit melting points between 196–302°C, correlating with substituent polarity .

Biologische Aktivität

The compound N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N6C_{22}H_{28}N_{6}, with a molecular weight of approximately 396.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that pyrazolopyrimidine derivatives possess significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : It is hypothesized that the compound exerts its anticancer effects through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases.

  • Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

  • Research Findings : In laboratory settings, it has shown effectiveness against gram-positive bacteria, indicating potential for use in treating bacterial infections.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinases; induction of apoptosis
Anti-inflammatoryInhibition of cytokines and COX-2
AntimicrobialEffective against gram-positive bacteria

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization of pyrazole precursors with substituted aryl amines. Key optimizations include:

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yields >75% .
  • Green chemistry principles : Use of ethanol/water solvent mixtures or ionic liquids minimizes waste and improves sustainability .
  • Catalysts : Triethylamine or palladium-based catalysts enhance regioselectivity during cyclization .
  • Continuous flow chemistry : Improves scalability and reduces side-product formation .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexenyl ethyl vs. aryl groups) .
  • HPLC-MS : Ensures >95% purity and detects trace intermediates .
  • X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing N⁴ vs. N⁶ substitutions) .
  • TLC monitoring : Validates reaction progress using silica gel plates with UV visualization .

Basic: What are the primary biological targets of this compound, and how are inhibitory activities assessed?

This compound is hypothesized to inhibit protein kinases (e.g., CDK2, EGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors. Methodologies include:

  • Kinase binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure IC₅₀ values .
  • Cellular assays : MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) to validate target engagement .
  • Kinetic studies : Stopped-flow techniques to determine inhibition mechanisms (competitive vs. non-competitive) .

Advanced: How can contradictory data in kinase inhibition studies (e.g., IC₅₀ variability) be resolved?

Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized assay buffers : Control pH, ionic strength, and ATP concentrations to minimize variability .
  • Orthogonal validation : Compare SPR (binding affinity) with enzymatic activity assays (e.g., ADP-Glo™) .
  • Structural analysis : Molecular docking (e.g., using AutoDock Vina) to identify binding pose discrepancies .

Advanced: What experimental models are suitable for resolving in vitro-in vivo efficacy disparities?

  • Pharmacokinetic (PK) studies : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models .
  • 3D tumor spheroids : Mimic in vivo tumor microenvironments better than monolayer cultures .
  • Proteomics : Identify off-target interactions (e.g., via SILAC labeling) that reduce in vivo efficacy .

Structural Analogs and Activity Trends

Compound NameKey SubstituentsActivity Notes
N⁶-(3-ethoxypropyl) analogEthoxypropyl at N⁶2× lower CDK2 affinity due to reduced hydrophobic interactions
N⁴-(4-methylphenyl) analogMethylphenyl at N⁴Improved solubility but reduced cellular uptake
Cyclohexyl vs. cyclohexenylSaturated vs. unsaturated ringCyclohexenyl enhances membrane permeability (logP +0.5)

Advanced: How can solubility limitations in biological assays be addressed?

  • Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations to maintain compound stability .
  • Prodrug strategies : Introduce phosphate esters at the pyrimidine N⁶ position for enhanced aqueous solubility .
  • Nanoformulations : Encapsulate in PEGylated liposomes to improve bioavailability .

Advanced: What strategies validate synergistic combinations with other therapeutics?

  • Combinatorial screening : High-throughput synergy assays (e.g., Checkerboard or Bliss independence) .
  • Transcriptomics : RNA-seq to identify pathways upregulated in resistance (e.g., MAPK/ERK) .
  • In vivo xenografts : Test combinations in PDX models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Advanced: How can computational modeling guide lead optimization?

  • QSAR models : Correlate substituent electronegativity with kinase binding (e.g., Hammett constants) .
  • MD simulations : Predict metabolic stability by simulating CYP450 interactions .
  • AI-driven synthesis : COMSOL Multiphysics integrates reaction parameters (e.g., temperature, solvent) to predict optimal conditions .

Advanced: What stability challenges arise during long-term storage, and how are they managed?

  • Degradation pathways : Hydrolysis of the pyrimidine ring under acidic conditions .
  • Stabilizers : Lyophilize with trehalose or store in amber vials under argon to prevent oxidation .
  • Forced degradation studies : Use accelerated conditions (40°C/75% RH) to identify degradation products via LC-MS .

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